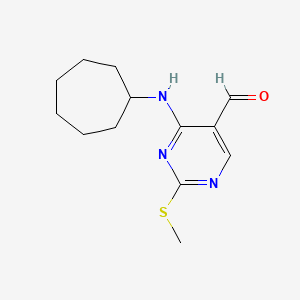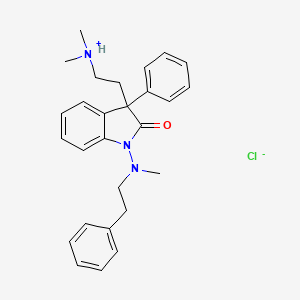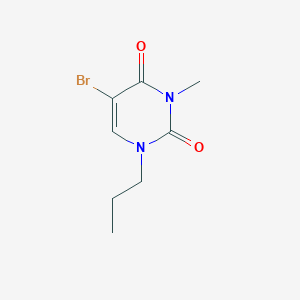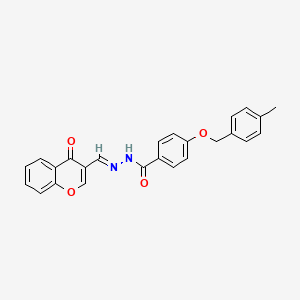
Carbamothioic acid, O-isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Isopropyl thiocarbamate is a chemical compound belonging to the class of thiocarbamates. Thiocarbamates are sulfur analogues of carbamates and are known for their diverse applications in various fields, including agriculture, medicine, and industry. o-Isopropyl thiocarbamate is particularly noted for its role as a flotation agent in the mining industry, where it is used to separate valuable minerals from ores.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: o-Isopropyl thiocarbamate can be synthesized through several methods. One common method involves the reaction of xanthate with an aliphatic amine in the presence of a catalyst. The reaction typically occurs at temperatures ranging from 60 to 90°C, and catalysts such as soluble palladium salt, nickel salt, or other rare metal salts are used .
Another method involves the esterification of xanthate with chlorohydrocarbon, followed by aminolysis with an aliphatic amine. This method requires temperatures between 25 and 70°C for esterification and 15 to 70°C for aminolysis .
Industrial Production Methods: In industrial settings, the xanthate esterification-aminolysis method is often preferred due to its higher yield and efficiency. the one-step catalytic method is simpler and easier to operate, though it has a lower yield and is less commonly used in industry .
Analyse Des Réactions Chimiques
Types of Reactions: o-Isopropyl thiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It exists in two forms: thione form in acidic and neutral mediums and thiol form in alkaline mediums. These forms can interconvert depending on the pH of the medium .
Common Reagents and Conditions: Common reagents used in the reactions of o-Isopropyl thiocarbamate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of o-Isopropyl thiocarbamate depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various thiocarbamate derivatives .
Applications De Recherche Scientifique
o-Isopropyl thiocarbamate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a flotation agent in the mining industry to separate valuable minerals from ores . In biology and medicine, thiocarbamates, including o-Isopropyl thiocarbamate, have been studied for their potential antifertility, antiviral, and pesticidal properties . Additionally, they are used as polymerization accelerators and selective flotation reagents .
Mécanisme D'action
The mechanism of action of o-Isopropyl thiocarbamate involves its interaction with molecular targets and pathways. In the context of its use as a flotation agent, it adsorbs onto the surface of mineral particles, altering their hydrophobicity and facilitating their separation from the ore . The specific molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to o-Isopropyl thiocarbamate include other thiocarbamates such as o-ethyl-N-ethyl thiocarbamate, o-butyl-N-butyl thiocarbamate, and o-ethyl-N-propyl thiocarbamate . These compounds share similar chemical structures and properties but differ in their alkyl groups.
Uniqueness: o-Isopropyl thiocarbamate is unique in its specific alkyl group, which influences its chemical reactivity and applications. Compared to other thiocarbamates, it may exhibit different adsorption properties and efficacy as a flotation agent, making it particularly suitable for certain types of mineral ores .
Propriétés
Numéro CAS |
691-61-2 |
|---|---|
Formule moléculaire |
C4H9NOS |
Poids moléculaire |
119.19 g/mol |
Nom IUPAC |
O-propan-2-yl carbamothioate |
InChI |
InChI=1S/C4H9NOS/c1-3(2)6-4(5)7/h3H,1-2H3,(H2,5,7) |
Clé InChI |
XOOVLDXDHKQPCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003608.png)

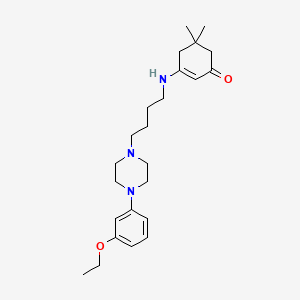


![N'-[4-(Dimethylamino)phenyl]-N,N-diphenylurea](/img/structure/B12003644.png)


![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)
